molecular formula C6H7N5O2 B15251255 (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide CAS No. 103008-67-9

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide

Cat. No.: B15251255
CAS No.: 103008-67-9
M. Wt: 181.15 g/mol
InChI Key: SBMOUWWARBILAJ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is an organic compound that belongs to the triazine family. It is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. This compound is widely used in organic chemistry due to its efficiency as a coupling reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide can be synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with cyanamide. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the cyanamide group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyanamide group is replaced by other nucleophiles.

    Condensation Reactions: It is commonly used in the condensation of carboxylic acids and amines to form amides.

    Esterification Reactions: The compound can also facilitate the esterification of carboxylic acids with alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include bases like triethylamine and solvents such as tetrahydrofuran.

    Condensation: Reagents include carboxylic acids and amines, with the reaction typically carried out in tetrahydrofuran.

    Esterification: Alcohols and carboxylic acids are used, with the reaction often conducted in methanol or ethanol.

Major Products Formed

    Amides: Formed from the condensation of carboxylic acids and amines.

    Esters: Produced from the esterification of carboxylic acids with alcohols.

Scientific Research Applications

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.

    Biology: Employed in the modification of biomolecules, such as the synthesis of peptide bonds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines or alcohols to form amides or esters, respectively. The process typically involves the formation of an active ester, which is highly reactive and facilitates the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent.

Uniqueness

This compound is unique due to its high efficiency and versatility in facilitating various organic reactions. Its ability to activate carboxylic acids and form reactive intermediates makes it a valuable reagent in both research and industrial applications.

Properties

CAS No.

103008-67-9

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

(4,6-dimethoxy-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C6H7N5O2/c1-12-5-9-4(8-3-7)10-6(11-5)13-2/h1-2H3,(H,8,9,10,11)

InChI Key

SBMOUWWARBILAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC#N)OC

Origin of Product

United States

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